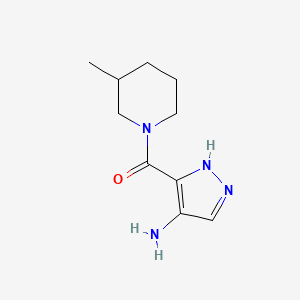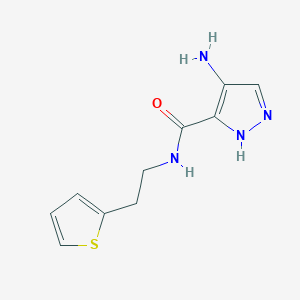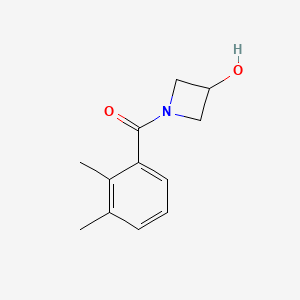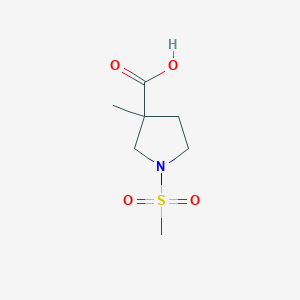
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (Kouznetsov et al., 2011).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth (Kouznetsov et al., 2011).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, it also has some limitations. It is toxic and requires special handling and disposal procedures. It also has low solubility in water, which can make it difficult to use in certain experiments (Kouznetsov et al., 2011).
Direcciones Futuras
There are several future directions for the study of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone. It can be studied further as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It can also be used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity. Further research can also be done to understand the mechanism of action of this compound and its effects on different biological systems (Kouznetsov et al., 2011).
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research can be done to understand the potential of this compound as a drug candidate and its effects on different biological systems.
Métodos De Síntesis
The synthesis method of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylpiperidine and 4-amino-1H-pyrazole-5-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction produces this compound as a white solid with a yield of 86% (Kouznetsov et al., 2011).
Aplicaciones Científicas De Investigación
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research for its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity (Kouznetsov et al., 2011).
Propiedades
IUPAC Name |
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAPEVMNYOWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)

![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)




